4-Ethoxycyclohexanone

Description

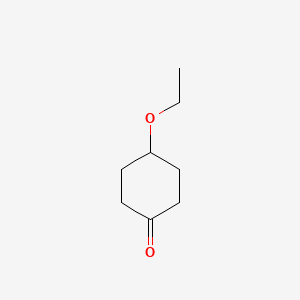

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEFFFUKMDNCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338111 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-92-1 | |

| Record name | 4-Ethoxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxycyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxycyclohexanone: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Ethoxycyclohexanone, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, with the CAS number 23510-92-1, is a cyclic ketone featuring an ethoxy substituent at the 4-position.[1][2][3] While comprehensive experimental data for this specific compound is not widely published, its properties can be estimated based on data from closely related analogs such as 4-ethylcyclohexanone and 4-methylcyclohexanone, as well as computational predictions. It is commercially available as a solid.[2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Ethylcyclohexanone (for comparison) | 4-Methylcyclohexanone (for comparison) |

| Molecular Formula | C8H14O2[1][2][3] | C8H14O[4] | C7H12O[5] |

| Molecular Weight | 142.20 g/mol [1][2][3] | 126.20 g/mol [4] | 112.17 g/mol [5] |

| Boiling Point | Not available | 192-194 °C[4][6] | 169-171 °C[5][7] |

| Melting Point | Solid (exact value not available)[2] | 9.25 °C (estimate)[6] | -40.6 °C[7] |

| Density | Not available | 0.895 g/mL at 25 °C[4][6] | 0.914 g/mL at 25 °C[5] |

Spectroscopic Data

Table 2: Predicted and Reference Spectroscopic Data for this compound

| Spectrum | Key Features |

| ¹H NMR | Predicted: Signals for the ethoxy group (a triplet around 1.2 ppm for -CH3 and a quartet around 3.5 ppm for -OCH2-). A multiplet around 3.6-3.8 ppm for the proton at C4. Multiple signals in the range of 1.5-2.5 ppm for the cyclohexyl ring protons. |

| ¹³C NMR | Reference Data: Carbonyl carbon (C=O) signal expected around 210 ppm. Signal for the carbon bearing the ethoxy group (C-O) around 70 ppm. Signals for the ethoxy group carbons (-OCH2- and -CH3) around 64 ppm and 15 ppm, respectively. Signals for the remaining cyclohexyl carbons between 25-45 ppm. |

| IR Spectroscopy | Reference Data: A strong absorption band characteristic of a ketone C=O stretch is expected around 1715-1735 cm⁻¹. C-O stretching vibrations for the ether linkage are expected in the 1070-1150 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups will be present in their typical regions. |

| Mass Spectrometry | Reference Data: The molecular ion peak (M+) would be observed at m/z = 142. Common fragmentation patterns would involve the loss of the ethoxy group or cleavage of the cyclohexanone ring. |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the ketone functional group and the ether linkage. As a cyclic ketone, it can undergo a variety of nucleophilic addition reactions at the carbonyl carbon. The presence of the ethoxy group can influence the stereoselectivity of these reactions.

General Reactivity of the Ketone Group

The carbonyl group of this compound is susceptible to attack by nucleophiles. Common reactions include:

-

Reduction: The ketone can be reduced to the corresponding alcohol (4-ethoxycyclohexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric bulk of the reducing agent and the conformation of the cyclohexanone ring.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted cyclohexylidene compounds.

-

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds will lead to the formation of tertiary alcohols.

-

Enolate Formation: In the presence of a suitable base, this compound can form an enolate, which can then participate in various alkylation and condensation reactions at the α-positions (C2 and C6).

Caption: General reactivity pathways of this compound.

Influence of the Ethoxy Group

The 4-ethoxy substituent can exert both steric and electronic effects on the reactivity of the ketone. Electronically, the ether oxygen is weakly electron-withdrawing through induction. Sterically, the ethoxy group can influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially favoring either axial or equatorial addition depending on the reaction conditions and the conformation of the ring.

Experimental Protocols

Representative Synthesis of a 4-Alkoxycyclohexanone

The following is a representative procedure for the oxidation of a 4-alkoxycyclohexanol to the corresponding ketone, which can be adapted for this compound.

Reaction: Oxidation of 4-Ethoxycyclohexanol to this compound

Materials:

-

4-Ethoxycyclohexanol

-

An oxidizing agent (e.g., pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine)

-

Anhydrous dichloromethane (CH₂Cl₂) as the solvent

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure (adapted from general oxidation protocols):

-

A solution of 4-ethoxycyclohexanol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

The oxidizing agent (e.g., PCC) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used) or quenched and worked up appropriately for other oxidation methods.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide provides a summary of its known and predicted chemical properties and reactivity, offering a valuable resource for researchers and professionals in drug development and related fields. Further experimental investigation is warranted to fully characterize its physical properties and explore its synthetic utility.

References

- 1. aksci.com [aksci.com]

- 2. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. louisville.edu [louisville.edu]

- 4. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. 4-Methoxycyclohexanone | C7H12O2 | CID 535028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxycyclohexanone (CAS 23510-92-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxycyclohexanone (CAS number: 23510-92-1), a valuable building block in organic synthesis with potential applications in drug discovery and development. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and presents an analysis of its expected spectroscopic data. Furthermore, the guide explores the role of the cyclohexanone scaffold in medicinal chemistry, offering insights into the potential utility of this compound in the design of novel therapeutic agents.

Introduction

This compound is a cyclic ketone featuring an ethoxy substituent at the 4-position. The cyclohexanone moiety is a prevalent scaffold in a variety of biologically active molecules, and its derivatives are prized in medicinal chemistry for the conformational rigidity they impart to target molecules. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, including condensations, rearrangements, and nucleophilic additions, making it a strategic precursor for creating diverse compound libraries for drug discovery.[1] The presence of the ethoxy group modifies the polarity and steric properties of the cyclohexanone ring, potentially influencing its pharmacokinetic profile and binding interactions with biological targets.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 23510-92-1 | [2] |

| Molecular Formula | C8H14O2 | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| IUPAC Name | 4-ethoxycyclohexan-1-one | |

| Form | Solid | [2] |

| Boiling Point | 88-90 °C (at 12 Torr) | |

| SMILES | CCOC1CCC(=O)CC1 | |

| InChI | InChI=1S/C8H14O2/c1-2-10-8-5-3-7(9)4-6-8/h8H,2-6H2,1H3 | |

| InChIKey | LVEFFFUKMDNCBN-UHFFFAOYSA-N |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxycyclohexanone. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Proposed Synthetic Scheme

Detailed Experimental Protocol

This protocol is based on the general principles of the Williamson ether synthesis and may require optimization.

Materials:

-

4-Hydroxycyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide (EtI)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data Analysis

1H NMR Spectroscopy

The expected 1H NMR spectrum of this compound would exhibit signals corresponding to the ethoxy group and the cyclohexanone ring protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Quartet (q) | 2H | -O-CH2 -CH3 |

| ~3.5-3.7 | Multiplet (m) | 1H | CH -O |

| ~2.2-2.5 | Multiplet (m) | 4H | Protons α to C=O |

| ~1.8-2.1 | Multiplet (m) | 4H | Protons β to C=O |

| ~1.2 | Triplet (t) | 3H | -O-CH2-CH3 |

13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the ethoxy group, and the carbons of the cyclohexanone ring.

| Predicted Chemical Shift (ppm) | Assignment |

| ~210 | C=O |

| ~75 | C H-O |

| ~63 | -O-C H2-CH3 |

| ~40 | C H2 adjacent to C=O |

| ~30 | C H2 β to C=O |

| ~15 | -O-CH2-C H3 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band characteristic of the ketone carbonyl group.

| Predicted Wavenumber (cm-1) | Functional Group |

| ~1715 | C=O (Ketone) stretch |

| ~1100 | C-O (Ether) stretch |

| ~2850-2950 | C-H (Aliphatic) stretch |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would likely show a molecular ion peak (M+) at m/z 142. Key fragmentation patterns would involve the loss of the ethoxy group, the ethyl group, and fragmentation of the cyclohexanone ring.

| Predicted m/z | Possible Fragment |

| 142 | [M]+ |

| 113 | [M - C2H5]+ |

| 97 | [M - OC2H5]+ |

| 55 | Common fragment from cyclohexanone ring |

Applications in Drug Development

The cyclohexanone scaffold is a key structural motif in numerous pharmaceutical agents, particularly those targeting the central nervous system (CNS). The rigid framework of the cyclohexane ring helps to orient functional groups in a defined three-dimensional space, which can be crucial for specific interactions with biological targets.

Role as a Versatile Building Block

This compound can serve as a versatile starting material for the synthesis of more complex molecules. The ketone can be transformed into a variety of functional groups, and the ethoxy group can influence the molecule's lipophilicity and metabolic stability. For instance, reductive amination of the ketone can introduce a nitrogen-containing substituent, a common feature in many CNS-active drugs.

Potential Therapeutic Areas

While specific biological activities for this compound have not been extensively reported, related 4-substituted cyclohexanone derivatives have shown promise in various therapeutic areas. For example, certain derivatives have been investigated as inhibitors of gamma-secretase for the treatment of Alzheimer's disease.[3] The incorporation of the this compound scaffold into novel chemical entities could lead to the discovery of new therapeutic agents for a range of diseases.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials and the versatility of the cyclohexanone core make it an attractive building block for the creation of diverse molecular libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and medicinal chemistry programs.

References

Spectroscopic Analysis of 4-Ethoxycyclohexanone: A Technical Guide

Disclaimer: Publicly available, comprehensive spectroscopic data for 4-Ethoxycyclohexanone is limited. This guide utilizes data from the structurally similar compound, 4-Ethylcyclohexanone, to illustrate the principles of spectroscopic analysis and data presentation. The presented data should be considered representative and not a direct measurement for this compound.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who are involved in the characterization of organic molecules.

Data Presentation

The following tables summarize the key spectroscopic data obtained for the proxy compound, 4-Ethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data of 4-Ethylcyclohexanone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.38 - 2.30 | m | 4H | -CH₂- adjacent to C=O |

| 2.065 | m | 1H | -CH- of ethyl group |

| 1.636 | m | 4H | -CH₂- of cyclohexane ring |

| 1.38 - 1.359 | m | 2H | -CH₂- of ethyl group |

| 0.952 | t | 3H | -CH₃ of ethyl group |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data of 4-Ethylcyclohexanone

| Chemical Shift (ppm) | Assignment |

| 212.0 (approx.) | C=O (Ketone) |

| 41.0 (approx.) | -CH₂- adjacent to C=O |

| 38.0 (approx.) | -CH- of ethyl group |

| 30.0 (approx.) | -CH₂- of cyclohexane ring |

| 29.0 (approx.) | -CH₂- of ethyl group |

| 11.0 (approx.) | -CH₃ of ethyl group |

Note: Specific peak assignments for ¹³C NMR of 4-Ethylcyclohexanone were not explicitly found, and the values are estimations based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Key IR Absorptions for 4-Ethylcyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2930 | Strong | C-H Stretch | Alkanes |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1450 | Medium | C-H Bend | Alkanes |

Note: The IR spectrum of 4-Ethylcyclohexanone is available from the NIST WebBook.[2] The values presented are characteristic absorptions for a cyclic ketone.

Mass Spectrometry (MS)

Key Mass Spectrometry Peaks for 4-Ethylcyclohexanone

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₂H₅]⁺ |

| 82 | High | McLafferty rearrangement product |

| 55 | Base Peak |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plate assembly in the sample holder of the IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized in a high vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Mass Analysis and Detection:

-

Accelerate the newly formed ions through an electric field.

-

Pass the ions through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).

-

Ions with different m/z ratios are detected, and their relative abundances are plotted to generate a mass spectrum.

-

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethoxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxycyclohexanone is a substituted cyclohexanone derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Its conformational landscape is governed by the interplay of steric and electronic effects, primarily the preference of the ethoxy substituent for either an axial or equatorial position on the cyclohexane chair conformer. This guide provides a comprehensive overview of the expected molecular structure and conformational behavior of this compound, drawing upon established principles of conformational analysis and data from closely related analogs. Detailed experimental and computational protocols for its synthesis and conformational analysis are presented to facilitate further research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For cyclic molecules such as substituted cyclohexanones, the conformational equilibrium is a critical determinant of their reactivity and interaction with biological targets. This compound presents an interesting case study in conformational analysis, where the interplay between the steric bulk of the ethoxy group and potential stereoelectronic interactions with the carbonyl group dictates the preferred conformation. Understanding this equilibrium is essential for its effective utilization in drug design and synthesis.

Molecular Structure and Conformational Equilibrium

The molecular structure of this compound consists of a cyclohexane ring with a carbonyl group at position 1 and an ethoxy group at position 4. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The ethoxy substituent at the C4 position can exist in two distinct orientations: axial or equatorial. This results in a dynamic equilibrium between two chair conformers.

The position of this equilibrium is determined by the relative Gibbs free energy (ΔG) of the two conformers. Several factors influence this energy difference, which are summarized in Table 1.

Data Presentation

Table 1: Factors Influencing the Conformational Equilibrium of this compound

| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Expected Predominant Conformer |

| Steric Hindrance (A-value) | Increased 1,3-diaxial interactions between the ethoxy group and axial hydrogens at C2 and C6. This is destabilizing. | Minimized steric interactions as the ethoxy group points away from the ring. This is stabilizing. | Equatorial |

| Dipole-Dipole Interactions | The C-O bond dipole of the ethoxy group and the C=O bond dipole are roughly parallel, leading to unfavorable repulsion. This is destabilizing. | The C-O and C=O dipoles are further apart and at an angle that minimizes repulsion. This is stabilizing. | Equatorial |

| Pseudo-Anomeric Effect | A potential stabilizing interaction, known as a pseudo-anomeric effect, may occur. This involves hyperconjugation from the axial C-H bonds at C3 and C5 into the σ* orbital of the C4-O bond, and non-conventional hydrogen bonds between the electropositive axial hydrogens and the lone pairs of the ethoxy oxygen. | This effect is absent or significantly weaker in the equatorial position. | Axial (if this effect is dominant) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the etherification of 4-hydroxycyclohexanone or the reduction and subsequent oxidation of 4-ethoxyphenol. An adaptation of a patented method for related compounds is provided below.[2]

Reaction Scheme:

-

Hydrogenation of 4-Ethoxyphenol: 4-Ethoxyphenol is hydrogenated to 4-ethoxycyclohexanol using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

-

Oxidation of 4-Ethoxycyclohexanol: The resulting 4-ethoxycyclohexanol is oxidized to this compound using an oxidizing agent like sodium hypochlorite or an oxygen-containing gas with a suitable catalyst.

Detailed Protocol (Adapted from similar syntheses[2][3]):

-

Step 1: Synthesis of 4-Ethoxycyclohexanol

-

To a high-pressure reactor, add 4-ethoxyphenol (1 mole), an appropriate solvent such as isopropanol (500 mL), and a Raney Nickel catalyst (5% by weight of the phenol).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-6 Kg/cm².

-

Heat the mixture to 150-160°C with stirring.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure to yield crude 4-ethoxycyclohexanol.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 4-ethoxycyclohexanol (1 mole) in a suitable organic solvent like toluene or methylene chloride (500 mL) in a reaction vessel.

-

Add a catalytic system, for example, a combination of a catalyst (e.g., as described in patent CN112778108A), an acid like acetic acid, and a nitrite source.[2]

-

Stir the mixture at a controlled temperature (e.g., 50°C) while introducing an oxygen-containing gas (e.g., air).[2]

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, wash the reaction mixture with water to separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography.

-

Conformational Analysis by NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study conformational equilibria. By cooling the sample, the rate of ring-flipping can be slowed down on the NMR timescale, allowing for the observation of signals from both the axial and equatorial conformers.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a solvent with a low freezing point, such as deuterated toluene (toluene-d8) or a mixture of deuterated dichloromethane and dichlorofluoromethane (CD2Cl2/CDFCl2).

-

1H NMR Spectroscopy:

-

Acquire a 1H NMR spectrum at room temperature. The signals will be averaged due to rapid ring inversion. The width of the signal for the proton at C4 can give a preliminary indication of the conformational preference.

-

Gradually lower the temperature of the NMR probe and acquire spectra at various temperatures.

-

Below the coalescence temperature, separate signals for the axial and equatorial conformers will appear.

-

Integrate the signals corresponding to each conformer to determine their relative populations.

-

-

Data Analysis:

-

Calculate the equilibrium constant (Keq) from the ratio of the conformer populations (Keq = [equatorial]/[axial]).

-

Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Analyze the coupling constants (J-values) of the C4 proton in each conformer. A larger coupling constant is typically observed for the axial proton due to its trans-diaxial relationship with the adjacent axial protons.

-

Mandatory Visualization

The logical workflow for the conformational analysis of this compound can be visualized as a flowchart. This diagram outlines the key steps from the initial synthesis to the final determination of conformational preferences.

Conclusion

The conformational landscape of this compound is dictated by a subtle balance of steric and electronic effects. While a definitive preference for the equatorial conformer is anticipated due to steric considerations, the potential for a stabilizing pseudo-anomeric effect for the axial conformer warrants experimental investigation. The protocols and workflow outlined in this guide provide a robust framework for researchers to synthesize this compound and elucidate its conformational equilibrium. Such studies are crucial for understanding its chemical behavior and for its rational application in the development of new chemical entities.

References

An In-depth Technical Guide on the Physical Properties of Cyclohexanone Analogues

To Researchers, Scientists, and Drug Development Professionals:

Comparative Physical Properties of 4-Substituted Cyclohexanones

The boiling and melting points are fundamental physical properties that provide insights into the intermolecular forces and purity of a compound. The following table summarizes the available data for 4-Ethylcyclohexanone and 4-Methylcyclohexanone.

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 4-Ethylcyclohexanone | C₈H₁₄O | 192-194[1][2] | 9.25 (estimate)[1][2] |

| 4-Methylcyclohexanone | C₇H₁₂O | 169-171[3][4][5] | -41 to -40.6[3][4][5][6] |

Experimental Protocols

The determination of boiling and melting points is a critical procedure in the characterization of chemical substances. The following are detailed methodologies for these experiments.

1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] The capillary method is a common technique for determining the boiling point of a small quantity of liquid.

-

Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[7]

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end downwards.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or a suitable heating block.[7]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

-

2. Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a sharp, well-defined temperature for a pure substance.[10][11]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or DigiMelt) or a Thiele tube, a thermometer, and a capillary tube.[10][12]

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.[12]

-

The sample is heated at a controlled rate.[13]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

-

For a pure substance, this range should be narrow (typically 0.5-1.5°C).[11]

-

Logical Relationship of Information

The following diagram illustrates the hierarchical approach to determining and comparing the physical properties of the cyclohexanone analogues.

References

- 1. chembk.com [chembk.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylcyclohexanone, 98+% | Fisher Scientific [fishersci.ca]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-methylcyclohexanone [stenutz.eu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

An In-depth Technical Guide to the Solubility of 4-Ethoxycyclohexanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-ethoxycyclohexanone in common organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document leverages data from structurally similar compounds, including cyclohexanone, 4-methylcyclohexanone, and 4-methoxycyclohexanone, to infer its solubility profile. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of solubility and presents logical diagrams to illustrate the factors influencing solubility and the experimental workflow.

Introduction

This compound is a substituted cyclic ketone of interest in various fields of chemical research and development. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of solvent for a reaction, the efficiency of crystallization processes, and the preparation of solutions for analysis or biological screening. This guide aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.

Inferred Solubility Profile of this compound

Key Structural Features Influencing Solubility:

-

Cyclohexanone Ring: A nonpolar hydrocarbon ring that contributes to solubility in nonpolar solvents.

-

Ketone Group (C=O): A polar functional group capable of dipole-dipole interactions and hydrogen bonding with protic solvents (as a hydrogen bond acceptor). This enhances solubility in polar solvents.

-

Ethoxy Group (-OCH₂CH₃): An ether linkage that is less polar than a hydroxyl group but can still participate in hydrogen bonding as an acceptor. The ethyl group adds to the nonpolar character.

Based on these features, this compound is expected to be miscible with many common organic solvents.

Comparative Solubility of Related Cyclohexanone Derivatives

To provide a semi-quantitative understanding, the following table summarizes the known solubility of cyclohexanone and its methylated and methoxylated analogs. It is anticipated that the solubility of this compound will be comparable to these compounds.

| Compound Name | Molecular Formula | Water Solubility | Solubility in Organic Solvents | References |

| Cyclohexanone | C₆H₁₀O | 8.6 g/100 mL (20 °C) | Miscible with most organic solvents, including alcohol, ether, and acetone.[1][2][3][4] | [1][4] |

| 4-Methylcyclohexanone | C₇H₁₂O | Insoluble | Readily soluble in non-polar solvents like hexane and benzene; shows limited solubility in more polar aprotic solvents like acetone; soluble in oils.[5][6] | [5][6] |

| 4-Methoxycyclohexanone | C₇H₁₂O₂ | Data not available | Expected to be soluble in common organic solvents based on its use as an intermediate in organic synthesis. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

4.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Oven

-

Desiccator

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. Constant agitation is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation.

-

Filtration: Pass the withdrawn solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the solute and the volume of the solvent used.

Visualizing Logical Relationships and Workflows

5.1. Factors Influencing Solubility

The following diagram illustrates the key factors that influence the solubility of a substituted cyclohexanone like this compound.

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong inference of its solubility profile can be drawn from the behavior of analogous cyclohexanone derivatives. It is anticipated to be soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The logical diagrams presented serve to conceptualize the factors influencing solubility and the practical steps involved in its measurement, providing a valuable resource for researchers and professionals in the field.

References

- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of 4-Ethoxycyclohexanone in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-Ethoxycyclohexanone, a key carbocyclic intermediate, is gaining significant traction in the fields of organic synthesis, medicinal chemistry, and materials science. This in-depth technical guide explores its potential applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility. The guide details key reactions, experimental protocols, and quantitative data, offering a roadmap for the strategic implementation of this versatile building block in the development of novel molecules.

Introduction: The Significance of this compound

This compound, a derivative of cyclohexanone featuring an ethoxy group at the 4-position, serves as a valuable precursor in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive ketone and a stable ether linkage, allows for a diverse range of chemical transformations. This guide will delve into several key reactions, including the synthesis of substituted anilines, olefination reactions, reductive amination, and multicomponent reactions for heterocycle synthesis.

Synthesis of Substituted Anilines

One of the notable applications of this compound is in the synthesis of substituted diarylamines and anilines, which are prevalent scaffolds in pharmaceuticals and functional materials.

A key transformation involves the acceptorless dehydrogenative aromatization, where this compound reacts with anilines to produce 4-ethoxy-N-phenylaniline derivatives. This reaction typically utilizes a bimetallic catalyst, such as gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO₂), and proceeds through a tandem sequence of condensation, dehydration, and dehydrogenation.

Reaction Scheme: Synthesis of 4-Ethoxy-N-phenylaniline

Caption: Synthesis of 4-Ethoxy-N-phenylaniline.

Experimental Protocol: Synthesis of 4-Ethoxy-N-phenylaniline

A mixture of this compound (1.0 mmol), aniline (1.0 mmol), and Au-Pd/TiO₂ catalyst (5 mol%) in a suitable solvent (e.g., toluene) is heated in a sealed vessel under an inert atmosphere. The reaction progress is monitored by gas chromatography or thin-layer chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Limiting reagent |

| Aniline | 1.0 | |

| Au-Pd/TiO₂ | 0.05 | Catalyst |

| Toluene | - | Solvent |

| Temperature | 120-150 °C | Varies with catalyst and substrate |

| Time | 12-24 h | Reaction time |

| Yield | Up to 85% | Isolated yield |

Olefination Reactions: The Horner-Wadsworth-Emmons Approach

The carbonyl group of this compound is a prime site for carbon-carbon bond formation via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction provides a highly efficient and stereoselective method to introduce exocyclic double bonds, yielding valuable intermediates such as α,β-unsaturated nitriles.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Caption: Horner-Wadsworth-Emmons Reaction of this compound.

Experimental Protocol: Synthesis of 2-(4-Ethoxycyclohexylidene)acetonitrile

To a suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl cyanomethylphosphonate (1.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Limiting reagent |

| Diethyl cyanomethylphosphonate | 1.1 | HWE reagent |

| Sodium Hydride (NaH) | 1.2 | Base |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

| Temperature | 0 °C to RT | |

| Time | 2-6 h | Reaction time |

| Yield | >90% | Isolated yield |

Reductive Amination for the Synthesis of Substituted Cyclohexylamines

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. This compound can be readily converted to a variety of N-substituted 4-ethoxycyclohexylamines, which are valuable building blocks in medicinal chemistry.

Reaction Scheme: Reductive Amination

Caption: Reductive Amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-ethoxycyclohexanamine

To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (DCM) is added acetic acid (1.2 mmol). The mixture is stirred at room temperature for 30 minutes to form the iminium ion intermediate. Sodium triacetoxyborohydride (1.5 mmol) is then added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with DCM. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Limiting reagent |

| Benzylamine | 1.1 | Amine source |

| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |

| Acetic Acid | 1.2 | Catalyst |

| Dichloromethane (DCM) | - | Solvent |

| Temperature | Room Temperature | |

| Time | 2-4 h | Reaction time |

| Yield | 85-95% | Isolated yield |

Gewald Reaction: A Gateway to Substituted Thiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the ketone component in this reaction, leading to the formation of tetrahydrobenzothiophene derivatives, which are of interest in medicinal chemistry.

Reaction Scheme: Gewald Reaction

4-Ethoxycyclohexanone: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethoxycyclohexanone, a six-membered cyclic ketone bearing an ethoxy group at the 4-position, represents a valuable, albeit under-explored, building block in the landscape of medicinal chemistry. While direct applications in launched pharmaceuticals are not extensively documented, the broader class of 4-substituted cyclohexanones has proven to be a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential medicinal chemistry applications of this compound, drawing insights from closely related analogs to illustrate its potential as a key intermediate in drug discovery and development. The cyclohexanone core offers a rigid framework that can be strategically functionalized to interact with various biological targets, including protein kinases and phosphodiesterases.

Physicochemical Properties of 4-Alkoxycyclohexanones

The physicochemical properties of 4-alkoxycyclohexanones are crucial for their handling, reactivity, and pharmacokinetic profiles of their derivatives. Below is a summary of key properties for this compound and its close analog, 4-methoxycyclohexanone.

| Property | This compound | 4-Methoxycyclohexanone |

| CAS Number | 23510-92-1 | 13131-09-8 |

| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |

| Molecular Weight | 142.20 g/mol | 128.17 g/mol |

| Appearance | Not specified in readily available literature | White solid |

| Boiling Point | Not specified in readily available literature | Not specified in readily available literature |

| Solubility | Good solubility in various organic solvents is expected. | Soluble in organic solvents like toluene. |

Synthesis of 4-Alkoxycyclohexanones

Several synthetic routes have been developed for the preparation of 4-alkoxycyclohexanones, primarily focusing on the more commonly cited 4-methoxycyclohexanone. These methods can be adapted for the synthesis of this compound.

A prevalent method involves the catalytic hydrogenation of the corresponding 4-alkoxyphenol, followed by oxidation of the resulting 4-alkoxycyclohexanol. This two-step process offers high yields and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 4-Methoxycyclohexanone from 4-Methoxyphenol

This protocol, adapted from a patented method, illustrates the synthesis of 4-methoxycyclohexanone and can be conceptually applied to the synthesis of this compound by starting with 4-ethoxyphenol.

Step 1: Catalytic Hydrogenation of 4-Methoxyphenol

-

Materials: 4-methoxyphenol, Raney-Ni catalyst, isopropanol, high-pressure kettle, hydrogen gas, nitrogen gas.

-

Procedure:

-

Add 12.4g of 4-methoxyphenol, 1.1g of Raney-Ni catalyst, and 150mL of isopropanol into a 500mL high-pressure kettle.

-

Seal the kettle and purge with nitrogen three times to remove air.

-

Introduce hydrogen gas to the required pressure and check for leaks.

-

Purge with hydrogen three times.

-

Stir the mixture and heat to 150°C, maintaining a hydrogen pressure of 5 MPa for 6 hours.

-

After the reaction is complete, cool the kettle and vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-methoxycyclohexanol as a white solid (yield: 94.5%).[1]

-

Step 2: Oxidation of 4-Methoxycyclohexanol

-

Materials: 4-methoxycyclohexanol, toluene, catalyst (e.g., a specified proprietary catalyst), acetic acid (30 wt% solution), sodium nitrite, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 13.0g of 4-methoxycyclohexanol in 150mL of toluene in a 500mL autoclave.

-

Add 0.2g of catalyst, 0.2mL of 30 wt% acetic acid, and 0.03g of sodium nitrite to the mixture.

-

Stir the mixture in air at 50°C for 1 hour.

-

After the reaction is complete, wash the mixture with water and separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Distill off the organic solvent to obtain 4-methoxycyclohexanone as a white solid (yield: 94.4%).[1]

-

¹H NMR (DMSO): δ=3.58 (m, 1H), 3.30 (s, 3H), 2.34 (m, 2H), 2.20 (m, 2H), 1.91 (m, 4H).[1]

-

Applications of 4-Substituted Cyclohexanones in Medicinal Chemistry

The 4-substituted cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[2] The substituent at the 4-position can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties. While specific examples for this compound are limited, the following sections illustrate the potential applications based on derivatives of other 4-substituted cyclohexanones.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[3][4][5] The cyclohexanone ring can serve as a rigid core to present functional groups in a well-defined spatial orientation for interaction with the ATP-binding site of kinases.

Derivatives of 4-arylcyclohexanones have shown significant cytotoxic activity against various cancer cell lines. The table below summarizes the IC₅₀ values for some representative compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Not Specified | Not Specified | [2] |

| Various 4-arylcyclohexanone derivatives | Multiple | Varies | [2] |

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[6]

While a direct link between this compound and the synthesis of prominent PDE4 inhibitors like GSK256066 is not established in the public literature, the cyclohexyl core is a common feature in many PDE4 inhibitors. For instance, the potent and selective PDE4 inhibitor GSK256066, designed for inhaled administration, has demonstrated exceptional potency.[6]

| Compound | Target | Apparent IC₅₀ | Reference |

| GSK256066 | PDE4B | 3.2 pM | [6] |

| Roflumilast | PDE4 | 390 pM | [6] |

| Tofimilast | PDE4 | 1.6 nM | [6] |

| Cilomilast | PDE4 | 74 nM | [6] |

The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems, where a cyclohexanone derivative could serve as a key starting material for introducing a specific stereochemistry and substitution pattern.

Antimicrobial Agents

Derivatives of 4-substituted cyclohexanones have also been investigated for their antimicrobial properties. For example, certain 4-arylcyclohexanone derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-Arylcyclohexanone Derivatives | Various Bacteria & Fungi | Varies | [2] |

Experimental Protocols for Key Reactions

The versatility of the cyclohexanone scaffold stems from the reactivity of the ketone group, which can participate in a wide range of chemical transformations.

General Protocol for Reductive Amination

-

Materials: this compound, primary or secondary amine, reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvent (e.g., dichloromethane, methanol), acid catalyst (optional, e.g., acetic acid).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add the reducing agent portion-wise, maintaining the temperature.

-

Stir the reaction until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or crystallization.

-

General Protocol for Aldol Condensation

-

Materials: this compound, aldehyde or ketone, base (e.g., sodium hydroxide, lithium diisopropylamide), solvent (e.g., ethanol, tetrahydrofuran).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the solvent and cool to the appropriate temperature (e.g., 0°C or -78°C).

-

Add the base to generate the enolate.

-

Slowly add the aldehyde or ketone (1.0 eq).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride).

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the aldol adduct. Dehydration to the α,β-unsaturated ketone can often be achieved by heating with an acid or base catalyst.

-

Conclusion

This compound holds significant potential as a building block in medicinal chemistry. Although direct applications in marketed drugs are not yet prominent, the vast body of research on related 4-substituted cyclohexanones underscores the value of this scaffold. Its straightforward synthesis and the versatile reactivity of the ketone functionality provide a platform for the creation of diverse and complex molecules with potential therapeutic applications, particularly in the areas of oncology, inflammation, and infectious diseases. Further exploration of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutic agents.

References

- 1. 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum [chemicalbook.com]

- 2. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carewellpharma.in [carewellpharma.in]

- 6. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters [pubmed.ncbi.nlm.nih.gov]

The Advent of a Versatile Synthetic Intermediate: A Historical and Technical Guide to 4-Alkoxycyclohexanones

For Immediate Release

This technical guide delves into the discovery, historical development, and synthetic methodologies of 4-alkoxycyclohexanones, a class of compounds that has emerged as a valuable intermediate in the synthesis of a wide range of chemical entities, from pharmaceuticals to liquid crystal materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comprehensive overview of the core concepts, experimental protocols, and logical frameworks associated with these important chemical building blocks.

I. Discovery and Early Synthetic Endeavors

The precise first synthesis of a 4-alkoxycyclohexanone is not prominently documented as a singular landmark discovery but rather emerged from the broader exploration of cyclohexanone chemistry and ether synthesis in the late 19th and early 20th centuries. Early organic chemists were extensively investigating the reactions of phenols and their derivatives, including their catalytic hydrogenation.

One of the foundational methods for producing the cyclohexanone scaffold is the catalytic hydrogenation of phenol. The selective hydrogenation of 4-substituted phenols, particularly 4-alkoxyphenols, to their corresponding cyclohexanones represents a direct and historically significant route to 4-alkoxycyclohexanones. While early work focused on the complete reduction to cyclohexanols, subsequent refinements in catalyst technology and reaction control allowed for the selective isolation of the ketone.

Another classical approach that laid the groundwork for the synthesis of substituted cyclohexanones is the Dieckmann condensation . This intramolecular cyclization of a diester, first reported by Walter Dieckmann in 1894, provides a powerful method for forming five- and six-membered rings. A suitably substituted adipic acid ester could, in principle, be utilized to construct a 4-alkoxy-β-ketoester, which can then be hydrolyzed and decarboxylated to yield the desired 4-alkoxycyclohexanone.

The Robinson annulation , discovered by Robert Robinson in 1935, is another cornerstone of six-membered ring synthesis and has been instrumental in the preparation of a vast array of cyclohexenone derivatives. While not a direct synthesis of 4-alkoxycyclohexanones, this reaction can be adapted to produce precursors that are subsequently converted to the target compounds.

II. Key Synthetic Methodologies: A Historical Perspective

The synthesis of 4-alkoxycyclohexanones has evolved significantly over the past century, driven by the demand for more efficient, selective, and environmentally benign processes. The primary synthetic strategies can be categorized as follows:

-

From 4-Substituted Phenols: The catalytic hydrogenation of p-alkoxyphenols remains a widely used and industrially important method. Early investigations utilized nickel or palladium catalysts under harsh conditions, often leading to a mixture of the desired ketone and the corresponding alcohol. Modern advancements have introduced more selective catalysts and milder reaction conditions, improving the yield and purity of the 4-alkoxycyclohexanone.

-

From 1,4-Cyclohexanedione: A versatile approach involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione, typically as a ketal. The remaining free ketone can then be reduced to the alcohol, which is subsequently alkylated to form the ether. Deprotection of the ketal then yields the 4-alkoxycyclohexanone. This multi-step process offers a high degree of control and is suitable for laboratory-scale synthesis.

-

Modern Catalytic Methods: More recent developments have focused on the direct and selective oxidation of 4-alkoxycyclohexanols. A variety of oxidizing agents and catalytic systems have been employed to achieve this transformation efficiently.

III. Quantitative Data Summary

The following table summarizes key physical properties for two common 4-alkoxycyclohexanones, providing a basis for comparison and for planning experimental work.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 4-Methoxycyclohexanone | C₇H₁₂O₂ | 128.17 | 195-197 |

| 4-Ethoxycyclohexanone | C₈H₁₄O₂ | 142.20 | 206-208 |

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxycyclohexanone from p-Methoxyphenol via Catalytic Hydrogenation (A Representative Historical Method)

Materials:

-

p-Methoxyphenol

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with p-methoxyphenol and ethanol.

-

A catalytic amount of Raney Nickel is carefully added to the mixture.

-

The autoclave is sealed and purged with nitrogen gas to remove any air.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred vigorously for several hours.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Upon completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The ethanol is removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 4-methoxycyclohexanone.

Protocol 2: Synthesis of this compound from 1,4-Cyclohexanedione Monoethylene Ketal

Materials:

-

1,4-Cyclohexanedione monoethylene ketal

-

Sodium borohydride

-

Methanol (solvent)

-

Sodium hydride

-

Ethyl iodide

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

-

Reduction: 1,4-Cyclohexanedione monoethylene ketal is dissolved in methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The reaction is quenched with water and the product, 4-hydroxycyclohexanone ethylene ketal, is extracted with diethyl ether.

-

Alkylation: The dried ethereal solution of 4-hydroxycyclohexanone ethylene ketal is treated with sodium hydride at 0 °C to form the alkoxide. Ethyl iodide is then added and the mixture is stirred at room temperature until the alkylation is complete.

-

Deprotection: The resulting this compound ethylene ketal is isolated and then treated with an aqueous solution of hydrochloric acid to hydrolyze the ketal, yielding this compound.

-

Purification: The crude this compound is purified by distillation.

V. Logical and Workflow Diagrams

To visually represent the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical development of synthetic routes to 4-alkoxycyclohexanones.

Caption: Experimental workflow for the synthesis of 4-methoxycyclohexanone.

This guide provides a foundational understanding of the discovery and history of 4-alkoxycyclohexanones, highlighting the key chemical transformations that have enabled their synthesis. The detailed protocols offer practical insights into their preparation, while the diagrams provide a clear visual representation of the underlying concepts and workflows. As research in organic synthesis continues to advance, the importance of these versatile building blocks is likely to grow, paving the way for new discoveries in medicine and materials science.

Theoretical Exploration of 4-Ethoxycyclohexanone's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the electronic structure of 4-Ethoxycyclohexanone. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from closely related analogs, primarily cyclohexanone and other 4-substituted derivatives, to build a robust theoretical model. It details the established computational methodologies, presents comparative quantitative data, and visualizes key theoretical concepts and workflows. This document serves as a foundational resource for researchers seeking to model, analyze, and predict the properties of this compound in various scientific and drug development contexts.

Introduction

This compound is a cyclic ketone of interest in organic synthesis and as a potential scaffold in medicinal chemistry. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic properties. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics at a molecular level. This guide outlines the prevalent in silico methods, focusing on Density Functional Theory (DFT), for characterizing the electronic landscape of this compound.

Conformational Analysis

The conformational flexibility of the cyclohexane ring is a critical determinant of the molecule's overall electronic structure and reactivity. For this compound, the primary conformational equilibrium is between two chair forms, one with the ethoxy group in an axial position and the other with it in an equatorial position.

Generally, for monosubstituted cyclohexanes, the equatorial conformation is more stable due to reduced steric hindrance.[1] The bulky ethoxy group is expected to strongly favor the equatorial position to minimize 1,3-diaxial interactions.[2]

Caption: Conformational equilibrium of this compound.

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Typical Protocol:

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and versatile functional.[3][4]

-

Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is commonly employed to provide a good description of the electronic distribution.[4]

Electronic Properties Calculation

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute various electronic properties. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[6]

Caption: A typical computational workflow for analyzing the electronic structure.

Quantitative Data Summary

The following tables summarize key quantitative data for cyclohexanone and related 4-substituted cyclohexanones, which can be used as a baseline for predicting the properties of this compound.

Table 1: Calculated Electronic Properties of Cyclohexanone Derivatives

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclohexanone | PBE0/6-31+G(d,p) | - | - | - |

| H1-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 3.512[4] |

| H2-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.081[4] |

| H3-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.957[4] |

| H4-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 2.050[4] |

| H5-EDG (NH2 sub.) | PBE0/6-31+G(d,p) | - | - | 0.772[4] |

Note: Specific HOMO and LUMO energy values for all compounds were not available in the provided search results. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Table 2: Experimental Spectroscopic Data for Related Ketones

| Molecule | Spectroscopic Technique | Key Frequencies/Shifts | Reference |

| Cyclohexanone | IR (CCl4 solution) | C=O stretch: ~1715 cm⁻¹ | [7] |

| 4-Ethylcyclohexanone | IR (Gas Phase) | C=O stretch: ~1725 cm⁻¹ | [8] |

| Cyclohexanone | ¹³C NMR (D₂O) | C=O: 223.421 ppm; Cα: 44.114 ppm; Cβ: 29.589 ppm; Cγ: 26.851 ppm | [9] |

| 4-Methylcyclohexanone | ¹H NMR | - | [10] |

Predicted Electronic Structure of this compound

Based on the data from analogous compounds, we can predict the following for this compound:

-

Geometry: The cyclohexane ring will adopt a chair conformation with the ethoxy group in the equatorial position. The C=O bond length is expected to be around 1.22 Å, and the C-O-C bond angle of the ethoxy group will be slightly larger than the tetrahedral angle.

-

Electronic Properties:

-

The HOMO is likely to have significant contributions from the lone pair electrons on the carbonyl and ether oxygen atoms.

-

The LUMO will be predominantly localized on the π* orbital of the carbonyl group.

-

The HOMO-LUMO gap is expected to be in the range of other substituted cyclohexanones, likely influencing its reactivity and UV-Vis absorption spectrum.

-

The MEP will show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to nucleophilic attack. The ether oxygen will also contribute to a region of negative potential.

-

Conclusion

While direct experimental and computational studies on this compound are not extensively available, a robust theoretical model can be constructed by leveraging data from analogous cyclohexanone derivatives. The methodologies outlined in this guide, particularly DFT calculations, provide a clear pathway for researchers to perform detailed in silico investigations. The conformational preference for the equatorial ethoxy group, the localization of frontier molecular orbitals, and the predicted charge distribution offer valuable insights for applications in organic synthesis and drug design. Further experimental validation of these theoretical predictions is encouraged to refine our understanding of this molecule's electronic structure.

References

- 1. youtube.com [youtube.com]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Electronic structure theory investigation on the electrochemical properties of cyclohexanone derivatives as organic carbonyl-based cathode material for lithium-ion batteries - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexanone [webbook.nist.gov]

- 8. Cyclohexanone, 4-ethyl- [webbook.nist.gov]

- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 10. 4-Methylcyclohexanone(589-92-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethoxycyclohexanone from 4-Ethoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 4-ethoxycyclohexanone via the oxidation of 4-ethoxycyclohexanol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Two robust and widely applicable oxidation methods are presented: a catalytic aerobic oxidation and the Swern oxidation. These protocols offer detailed methodologies, reagent specifications, and reaction conditions to ensure reproducible and high-yielding synthesis of the target compound.

Introduction